

An In-depth Technical Guide to the Physicochemical Properties of **alpha-Campholenal**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *alpha-Campholenal*

Cat. No.: B1222362

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-Campholenal, a monoterpenoid aldehyde, is a volatile organic compound naturally occurring in various plants and essential oils.^{[1][2]} It is recognized for its characteristic sweet, woody, and refreshing odor.^{[1][3]} This technical guide provides a comprehensive overview of the core physicochemical properties of **alpha-Campholenal**, presenting quantitative data in a structured format for ease of reference. This document also outlines general experimental methodologies for the determination of these properties and includes a visualization of a common synthesis workflow for this compound. This information is intended to support research and development activities in fields such as flavor and fragrance chemistry, medicinal chemistry, and materials science.

Chemical Identity and Structure

alpha-Campholenal, systematically named 2-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]acetaldehyde, is a chiral molecule with the molecular formula C₁₀H₁₆O.^{[1][4]} Its structure consists of a substituted cyclopentene ring attached to an acetaldehyde moiety.

Table 1: Chemical Identifiers of **alpha-Campholenal**

Identifier	Value
IUPAC Name	2-[(1R)-2,2,3-trimethylcyclopent-3-en-1-yl]acetaldehyde[1]
CAS Number	4501-58-0[1]
Molecular Formula	C ₁₀ H ₁₆ O[1]
Molecular Weight	152.23 g/mol [1]
SMILES	CC1=CC--INVALID-LINK--CC=O[1]
InChI Key	OGCGGWYLHSJRFY-SECBINFHSA-N[4]

Physicochemical Properties

The physicochemical properties of **alpha-Campholenal** are crucial for its handling, formulation, and application in various scientific and industrial contexts. These properties are summarized in the tables below.

Physical Properties

Table 2: Physical Properties of **alpha-Campholenal**

Property	Value
Appearance	Colorless liquid[1]
Odor	Refreshing sweet-woody odor[1]
Boiling Point	201.8 ± 9.0 °C at 760 mmHg[4]; 68-70 °C at 9 Torr[3]; 83.00 to 84.00 °C at 1.00 mm Hg[5]; 93.5-96 °C at 19 Torr[6]
Density	0.918-0.924 g/cm ³ [1][4]
Refractive Index	1.462-1.469[1][2]
Flash Point	70.6 ± 7.8 °C[4]; 66.11 °C (TCC)[2]
Vapor Pressure	0.415 mmHg @ 25.00 °C (estimated)[2]

Solubility

Table 3: Solubility of **alpha-Campholenal**

Solvent	Solubility
Water	Insoluble ^{[1][7]} ; 111.2 mg/L @ 25 °C (estimated) ^[2]
Ethanol	Miscible at room temperature ^{[1][7]}
Oils	Soluble ^{[1][7]}

Experimental Protocols for Property Determination

While specific experimental protocols for **alpha-Campholenal** are not readily available in the cited literature, general methodologies for determining the physicochemical properties of aldehydes are well-established.

Determination of Boiling Point

The boiling point of a liquid aldehyde like **alpha-Campholenal** can be determined using various methods, including:

- Simple Distillation: The sample is heated in a distillation apparatus, and the temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at atmospheric pressure. For pressure-sensitive compounds, vacuum distillation is employed.
- Ebulliometer: This instrument provides a precise measurement of the boiling point by maintaining equilibrium between the liquid and vapor phases.

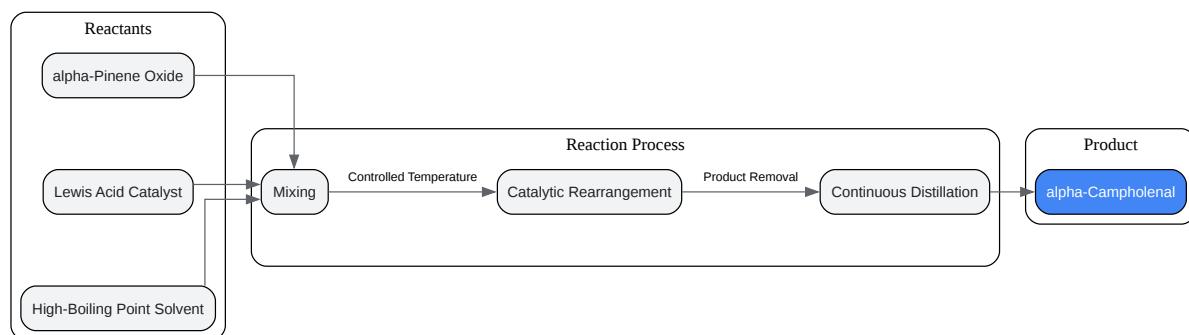
Determination of Density

Density can be measured using several techniques:

- Pycnometer: A pycnometer is a flask with a specific volume. The density is calculated by measuring the weight of the pycnometer filled with the sample and dividing it by its known volume.

- Hydrometer: A hydrometer is floated in the liquid, and the density is read directly from a calibrated scale on the instrument.
- Oscillating U-tube densitometer: This instrument measures the oscillation frequency of a U-shaped tube filled with the sample, which is related to the sample's density.

Determination of Refractive Index


The refractive index, a measure of how light bends as it passes through the substance, is typically determined using a refractometer. A few drops of the sample are placed on the prism of the refractometer, and the refractive index is read from the instrument's scale. The temperature must be controlled and reported as the refractive index is temperature-dependent.

Determination of Solubility

Solubility is determined by adding a known amount of the solute (**alpha-Campholenal**) to a known volume of the solvent at a specific temperature. The mixture is agitated until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined analytically, often using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC). For qualitative assessments, visual inspection of miscibility or the formation of a saturated solution is performed.

Synthesis Workflow

alpha-Campholenal is primarily synthesized through the catalytic rearrangement of alpha-pinene oxide.^[4] This process is a key reaction in the fragrance and flavor industry.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow of **alpha-Campholenal**.

Chemical Reactivity

The chemical reactivity of **alpha-Campholenal** is primarily dictated by its aldehyde functional group.

- Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, campholenic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.^[4]
- Reduction: The aldehyde can be reduced to the corresponding primary alcohol, alpha-campholenol, using reducing agents like sodium borohydride or lithium aluminum hydride.^[4]
^[8]

Biological and Industrial Relevance

alpha-Campholenal is a significant compound in several industries:

- **Fragrance and Flavor:** Due to its pleasant aroma, it is used as a fragrance ingredient in perfumes, cosmetics, and household products.[1][4] It also serves as a flavoring agent in the food industry.[1]
- **Chemical Synthesis:** It is a valuable intermediate in the synthesis of other aroma chemicals, particularly those with sandalwood-like scents.[4]
- **Potential Biological Activity:** Some studies have suggested that **alpha-Campholenal** may possess antimicrobial and antifungal properties, indicating potential for further investigation in pharmaceutical applications.[4][9]

Conclusion

This technical guide has provided a detailed summary of the key physicochemical properties of **alpha-Campholenal**, along with general methodologies for their determination. The presented data and synthesis workflow offer a valuable resource for researchers and professionals working with this versatile monoterpenoid aldehyde. Further research into its biological activities and the development of specific analytical protocols will continue to expand its applications in various scientific and industrial domains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. alpha-Campholenal | C10H16O | CID 1252759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (+)-alpha-campholenic aldehyde [flavscents.com]
- 3. echemi.com [echemi.com]
- 4. Buy alpha-Campholenal | 4501-58-0 [smolecule.com]
- 5. (+)-alpha-campholenic aldehyde, 4501-58-0 [thegoodscentscompany.com]
- 6. Campholenic aldehyde | 4501-58-0 [chemicalbook.com]
- 7. scent.vn [scent.vn]

- 8. alpha-CAMPHOLENOL | C10H18O | CID 61284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CAS 4501-58-0: α-Campholenal | CymitQuimica [[cymitquimica.com](https://www.cymitquimica.com)]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical Properties of alpha-Campholenal]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1222362#what-are-the-physicochemical-properties-of-alpha-campholenal>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com